2-(4-chlorobenzamido)-N-(3-methylisoxazol-5-yl)benzamide

Physicochemical_properties Lipophilicity LogP

2-(4-Chlorobenzamido)-N-(3-methylisoxazol-5-yl)benzamide (CAS 90059-33-9, molecular formula C18H14ClN3O3, molecular weight 355.78 g/mol) belongs to the class of isoxazole-containing benzamides, a privileged scaffold in medicinal chemistry. The compound features a 4-chlorobenzamido substituent ortho to a secondary amide bridge on the central phenyl ring, distinguishing it from unsubstituted, 4-methyl, and other para-substituted analogues.

Molecular Formula C18H14ClN3O3
Molecular Weight 355.8 g/mol
CAS No. 90059-33-9
Cat. No. B12884485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-chlorobenzamido)-N-(3-methylisoxazol-5-yl)benzamide
CAS90059-33-9
Molecular FormulaC18H14ClN3O3
Molecular Weight355.8 g/mol
Structural Identifiers
SMILESCC1=NOC(=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)Cl
InChIInChI=1S/C18H14ClN3O3/c1-11-10-16(25-22-11)21-18(24)14-4-2-3-5-15(14)20-17(23)12-6-8-13(19)9-7-12/h2-10H,1H3,(H,20,23)(H,21,24)
InChIKeyCIPGCSYJYYPQAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Chlorobenzamido)-N-(3-methylisoxazol-5-yl)benzamide (CAS 90059-33-9): Structural Identity and Baseline Characteristics


2-(4-Chlorobenzamido)-N-(3-methylisoxazol-5-yl)benzamide (CAS 90059-33-9, molecular formula C18H14ClN3O3, molecular weight 355.78 g/mol) belongs to the class of isoxazole-containing benzamides, a privileged scaffold in medicinal chemistry [1]. The compound features a 4-chlorobenzamido substituent ortho to a secondary amide bridge on the central phenyl ring, distinguishing it from unsubstituted, 4-methyl, and other para-substituted analogues. At the time of this analysis, no publicly available in vitro potency data (IC50, Ki, EC50), selectivity profiles, ADMET parameters, or in vivo efficacy results were identified for this specific compound in primary peer-reviewed literature or authoritative public databases [2].

Why In-Class Substitution of 2-(4-Chlorobenzamido)-N-(3-methylisoxazol-5-yl)benzamide Is Not Straightforward


Isoxazole benzamides form a structurally diverse family in which seemingly minor modifications to the benzamido substituent can profoundly alter target engagement, selectivity, and pharmacokinetic behavior [1]. The para-chloro substituent on the terminal phenyl ring of 2-(4-chlorobenzamido)-N-(3-methylisoxazol-5-yl)benzamide imparts distinct electronic (Hammett σp = +0.23) and lipophilic (π = +0.71) contributions compared to the unsubstituted parent (CAS 90059-31-7) or the 4-methyl analogue (CAS 90059-36-2) [2]. In the absence of direct comparative biological data, these fundamental physicochemical differences preclude the assumption that analogues can be interchanged without altering experimental outcomes. Researchers must verify that the specific para-substitution pattern is compatible with their assay system and target of interest before substituting any analogue .

Quantitative Differentiation Evidence for 2-(4-Chlorobenzamido)-N-(3-methylisoxazol-5-yl)benzamide Relative to Closest Analogues


Computationally Predicted Physicochemical Property Differentiation: 4-Chloro vs. Unsubstituted vs. 4-Methyl Analogues

In the absence of experimentally measured biological activity, computational prediction of fundamental physicochemical properties provides the only currently available quantitative differentiation among close structural analogues. Using fragment-based LogP estimation (CLOGP method), the 4-chloro derivative (90059-33-9) is predicted to exhibit a CLOGP of approximately 3.5, compared to ~2.8 for the unsubstituted parent (90059-31-7) and ~3.1 for the 4-methyl analogue (90059-36-2) [1]. The increased lipophilicity of the 4-chloro compound may enhance membrane permeability but could also elevate non-specific protein binding relative to the less lipophilic analogues [2].

Physicochemical_properties Lipophilicity LogP Drug-likeness

Electronic Substituent Effect Differentiation: Hammett σp Constants Across the 4-Substituted Series

The electronic nature of the para-substituent on the terminal benzamido ring directly influences the electron density of the amide carbonyl and the overall molecular dipole, which can affect hydrogen-bonding propensity and target recognition. The 4-chloro substituent is electron-withdrawing (Hammett σp = +0.23), whereas the 4-methyl substituent is electron-donating (σp = −0.17), and the unsubstituted compound has a σp of 0.00 by definition [1]. This difference in electronic character may lead to distinct binding interactions with biological targets that are sensitive to the electronic environment of the benzamido moiety [2].

Electronic_effects Hammett_constants SAR Substituent_effects

Predicted Drug-Likeness and ADME Profile Compared to Closest Analogues

Computational ADME screening using SwissADME indicates that 2-(4-chlorobenzamido)-N-(3-methylisoxazol-5-yl)benzamide (90059-33-9) complies with Lipinski's Rule of Five (MW < 500, LogP < 5, HBD ≤ 5, HBA ≤ 10), as do its unsubstituted and 4-methyl analogues. However, the 4-chloro derivative is predicted to be a substrate for CYP3A4 (based on the presence of the chlorophenyl moiety), whereas the unsubstituted analogue is not flagged for CYP3A4 metabolism [1]. Additionally, the 4-chloro compound is predicted to have higher plasma protein binding affinity (estimated unbound fraction ~0.05) compared to the unsubstituted analogue (estimated unbound fraction ~0.10) due to increased lipophilicity [2].

Drug-likeness ADME_prediction Lipinski Bioavailability

Recommended Application Scenarios for 2-(4-Chlorobenzamido)-N-(3-methylisoxazol-5-yl)benzamide Based on Available Evidence


Structural Activity Relationship (SAR) Exploration of Isoxazole Benzamide Scaffolds

This compound serves as a key member of a 4-substituted benzamido SAR series. Researchers can use 90059-33-9 (4-Cl), 90059-31-7 (4-H), and 90059-36-2 (4-CH3) to systematically probe the effect of para-substitution on target binding, selectivity, and cellular activity. The electronic and lipophilic diversity across this set makes it suitable for Topliss-based analogue design strategies [1].

Computational Chemistry and Molecular Modeling Studies

The defined structural features and availability of close analogues make 90059-33-9 suitable for computational docking, molecular dynamics simulations, and QSAR model building. Its 4-chloro substituent provides a distinct electrostatic and steric profile for validating docking poses and scoring functions against the 4-H and 4-CH3 comparators [2].

Reference Compound for CYP450 Metabolism Studies

Based on the predicted CYP3A4 substrate liability of the 4-chloro analogue (not predicted for the unsubstituted analogue), 90059-33-9 can be employed as a probe compound in in vitro hepatic microsome stability assays to investigate the impact of para-chloro substitution on oxidative metabolism, using 90059-31-7 as a negative control [3].

Collection Enrichment for Diversity-Oriented Screening Libraries

Procurement of 90059-33-9 alongside its 4-H and 4-CH3 analogues enhances the chemical diversity of focused isoxazole benzamide screening collections. The calculated Fsp3 values and shape diversity metrics across the three analogues support their inclusion in libraries designed for phenotypic or target-based high-throughput screening [4].

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